
3-(3-Formylphenoxy)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Formylphenoxy)propanenitrile is an organic compound with the molecular formula C10H9NO2. It is characterized by the presence of a formyl group (–CHO) attached to a phenoxy group, which is further connected to a propanenitrile moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(3-Formylphenoxy)propanenitrile can be synthesized through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-Hydroxybenzaldehyde+3-BromopropanenitrileK2CO3,DMFthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Formylphenoxy)propanenitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(3-Carboxyphenoxy)propanenitrile.
Reduction: 3-(3-Formylphenoxy)propanamine.
Substitution: Depending on the nucleophile, various substituted phenoxy derivatives can be formed.
Aplicaciones Científicas De Investigación
3-(3-Formylphenoxy)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the development of bioactive compounds and pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials
Mecanismo De Acción
The mechanism of action of 3-(3-Formylphenoxy)propanenitrile depends on its functional groups. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction. These reactions can target various molecular pathways, making the compound versatile in different chemical environments .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Formylphenoxy)propanenitrile
- 3-(3-Formylphenoxy)butanenitrile
- 3-(3-Carboxyphenoxy)propanenitrile
Uniqueness
Compared to its analogs, it offers distinct pathways for chemical modifications and synthesis .
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
3-(3-formylphenoxy)propanenitrile |
InChI |
InChI=1S/C10H9NO2/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7-8H,2,6H2 |
Clave InChI |
MJNRIMONWKVXOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCCC#N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B13082758.png)

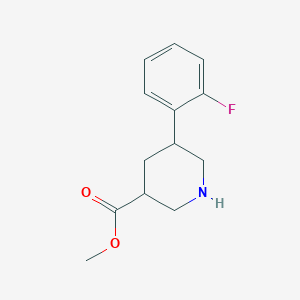
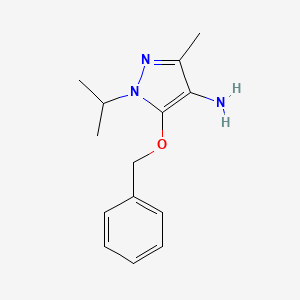
![1-[(2S)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine](/img/structure/B13082768.png)
![[1,3]Dioxolo[4,5-c]pyridin-4-yl(phenyl)methanol](/img/structure/B13082774.png)

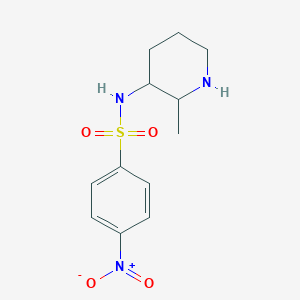
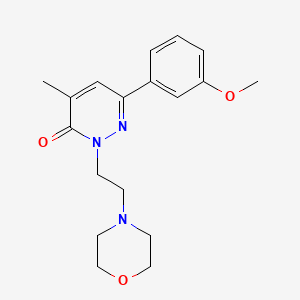
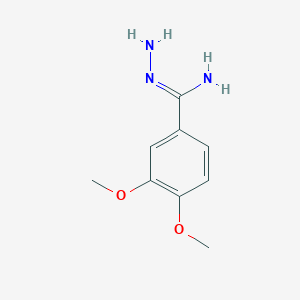
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B13082805.png)
![(6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide](/img/structure/B13082815.png)
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B13082820.png)
